molecular formula C21H29NO3SSi B13840938 Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate

Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate

Cat. No.: B13840938
M. Wt: 403.6 g/mol
InChI Key: LAOLRXLKHWRCHU-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a phenylthio group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Hydroxy Group: This can be achieved through the reduction of a corresponding ketone or aldehyde precursor.

    Introduction of the Phenylthio Group: This step often involves the nucleophilic substitution of a halide with a thiol group.

    Addition of the Trimethylsilyl Group: This is usually done through silylation reactions using reagents like trimethylsilyl chloride.

    Carbamate Formation: The final step involves the reaction of an amine with a chloroformate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the carbamate to an amine.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

    Silylation/Desilylation: The trimethylsilyl group can be added or removed under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typical.

    Substitution: Nucleophiles like thiols, amines, or halides can be used.

    Silylation/Desilylation: Trimethylsilyl chloride for silylation and fluoride ions for desilylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the phenylthio group could yield a variety of substituted derivatives.

Scientific Research Applications

Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Biological Studies: It can be used to study the effects of various functional groups on biological activity.

    Industrial Applications:

Mechanism of Action

The mechanism by which Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The hydroxy and phenylthio groups can participate in hydrogen bonding or hydrophobic interactions, while the trimethylsilyl group can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)butan-2-yl)carbamate: Lacks the trimethylsilyl group.

    Benzyl ((2R,3S)-3-Hydroxy-4-(trimethylsilyl)butan-2-yl)carbamate: Lacks the phenylthio group.

    Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(methyl)butan-2-yl)carbamate: Has a methyl group instead of a trimethylsilyl group.

Uniqueness

The presence of both the phenylthio and trimethylsilyl groups in Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate makes it unique. These groups can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H29NO3SSi

Molecular Weight

403.6 g/mol

IUPAC Name

benzyl N-[(2R,3R)-3-hydroxy-1-phenylsulfanyl-4-trimethylsilylbutan-2-yl]carbamate

InChI

InChI=1S/C21H29NO3SSi/c1-27(2,3)16-20(23)19(15-26-18-12-8-5-9-13-18)22-21(24)25-14-17-10-6-4-7-11-17/h4-13,19-20,23H,14-16H2,1-3H3,(H,22,24)/t19-,20-/m0/s1

InChI Key

LAOLRXLKHWRCHU-PMACEKPBSA-N

Isomeric SMILES

C[Si](C)(C)C[C@@H]([C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C[Si](C)(C)CC(C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.